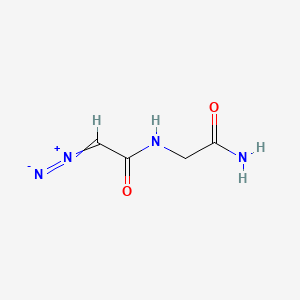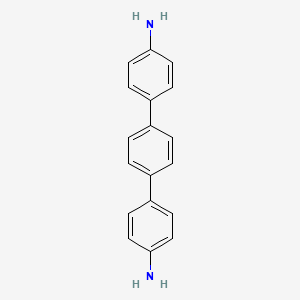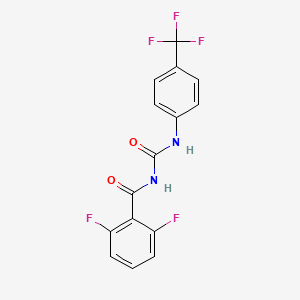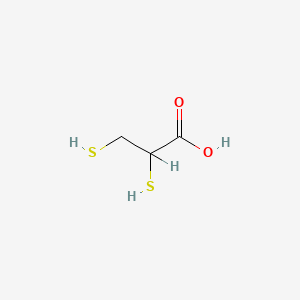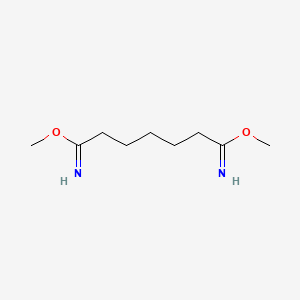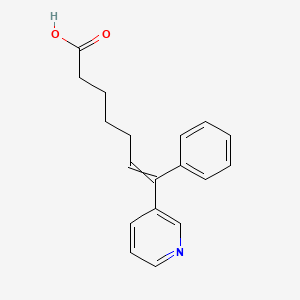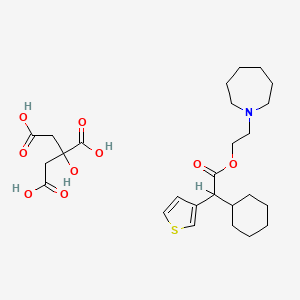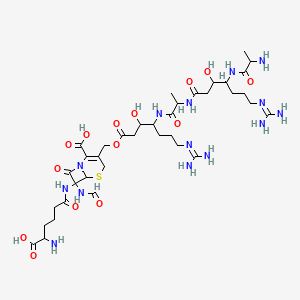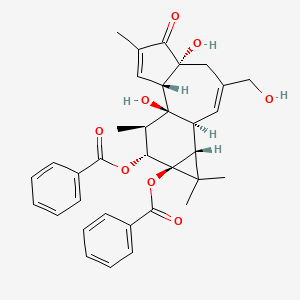
Isoamyl 4-(Dimethylamino)benzoate
Overview
Description
Isoamyl 4-(Dimethylamino)benzoate is a compound commonly used in sunscreen formulations. It is known for its ability to protect the skin from harmful ultraviolet radiation. The primary active ingredients in this compound include zinc oxide and various organic compounds that absorb ultraviolet radiation.
Mechanism of Action
Target of Action
The primary target of Isoamyl 4-(Dimethylamino)benzoate is ultraviolet (UV) radiation . It is used as an active ingredient in sunscreen products due to its ability to absorb, reflect, and scatter UV radiation .
Mode of Action
This compound functions by absorbing UV radiation, thereby preventing and mitigating the detrimental effects of UV light . It is particularly effective against UVB radiation .
Biochemical Pathways
The compound’s interaction with UV radiation triggers a series of biochemical reactions that result in the prevention of skin disorders caused by UV radiation
Pharmacokinetics
It is known that the compound can be used for the synthesis of inclusion complex with sulfobutylether-β-cyclodextrin .
Result of Action
The primary result of this compound’s action is the reduction in the occurrence risk of skin disorders such as sunburn, skin aging, and cancer . This is achieved through its capacity to absorb, reflect, and scatter solar rays .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact . Regulatory bodies are also implementing stricter regulations and restrictions on the use of UV filters to protect both human health and the environment .
Biochemical Analysis
Biochemical Properties
Spectraban plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The active ingredient zinc oxide acts as a physical sunscreen by reflecting and scattering UV radiation. Ethylhexyl methoxycinnamate absorbs UVB radiation, preventing it from penetrating the skin. These interactions help protect the skin from UV-induced damage, including DNA mutations and oxidative stress. Additionally, tocopheryl acetate, an antioxidant present in Spectraban, neutralizes free radicals generated by UV exposure, further protecting cellular components .
Cellular Effects
Spectraban influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Zinc oxide in Spectraban has been shown to reduce skin inflammation and inhibit the growth of acne-causing bacteria by regulating sebaceous gland activity . Ethylhexyl methoxycinnamate affects cell signaling pathways by absorbing UVB radiation, preventing the activation of stress response pathways. Tocopheryl acetate modulates gene expression by activating antioxidant response elements, enhancing the skin’s defense mechanisms against oxidative stress .
Molecular Mechanism
The molecular mechanism of Spectraban involves several key interactions. Zinc oxide forms a physical barrier on the skin’s surface, reflecting and scattering UV radiation. Ethylhexyl methoxycinnamate absorbs UVB radiation, converting it into less harmful energy. Tocopheryl acetate, an antioxidant, scavenges free radicals generated by UV exposure, preventing oxidative damage to cellular components. These interactions collectively contribute to the protective effects of Spectraban against UV-induced skin damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spectraban have been observed to change over time. The stability of zinc oxide and ethylhexyl methoxycinnamate ensures prolonged UV protection. The degradation of these compounds can reduce their efficacy over time. Long-term studies have shown that Spectraban maintains its protective effects against UV radiation, but its stability and effectiveness may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Spectraban vary with different dosages. At optimal dosages, Spectraban effectively protects against UV-induced skin damage without causing adverse effects. At high doses, zinc oxide and ethylhexyl methoxycinnamate may cause skin irritation and other toxic effects. These findings highlight the importance of using appropriate dosages to achieve the desired protective effects while minimizing potential adverse reactions .
Metabolic Pathways
Spectraban is involved in various metabolic pathways, including those related to antioxidant defense and UV protection. Zinc oxide interacts with enzymes involved in oxidative stress response, enhancing the skin’s ability to neutralize free radicals. Ethylhexyl methoxycinnamate is metabolized by enzymes in the skin, leading to the formation of less harmful metabolites. Tocopheryl acetate is converted into tocopherol, which participates in antioxidant defense mechanisms, protecting cellular components from oxidative damage .
Transport and Distribution
The transport and distribution of Spectraban within cells and tissues are influenced by its active ingredients. Zinc oxide forms a physical barrier on the skin’s surface, preventing UV radiation from penetrating deeper layers. Ethylhexyl methoxycinnamate is absorbed into the skin, where it interacts with cellular components to provide UV protection. Tocopheryl acetate is distributed within the skin, where it exerts its antioxidant effects, protecting cellular components from oxidative damage .
Subcellular Localization
Spectraban’s active ingredients exhibit specific subcellular localization patterns. Zinc oxide remains on the skin’s surface, forming a protective barrier. Ethylhexyl methoxycinnamate is localized within the epidermal layers, where it absorbs UVB radiation. Tocopheryl acetate is distributed within cellular membranes, where it scavenges free radicals and protects cellular components from oxidative damage. These localization patterns contribute to the overall protective effects of Spectraban against UV-induced skin damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Isoamyl 4-(Dimethylamino)benzoate involves the synthesis of its active ingredients, such as zinc oxide and organic ultraviolet absorbers. Zinc oxide is typically produced through the French process, where zinc metal is vaporized and then oxidized. Organic ultraviolet absorbers are synthesized through various organic reactions, including esterification and alkylation.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of its active ingredients, followed by their incorporation into a suitable base. This process includes mixing, homogenization, and packaging under controlled conditions to ensure product stability and efficacy.
Chemical Reactions Analysis
Types of Reactions: Isoamyl 4-(Dimethylamino)benzoate undergoes several types of chemical reactions, including:
Oxidation: Zinc oxide can undergo oxidation reactions, although it is relatively stable.
Reduction: Organic ultraviolet absorbers can be reduced under certain conditions.
Substitution: Organic compounds in this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or halides.
Major Products Formed:
Oxidation: Zinc oxide remains stable, with minimal by-products.
Reduction: Reduced forms of organic ultraviolet absorbers.
Substitution: Substituted organic compounds with altered ultraviolet absorption properties.
Scientific Research Applications
Isoamyl 4-(Dimethylamino)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the stability and reactivity of ultraviolet absorbers.
Biology: Investigated for its protective effects on skin cells against ultraviolet-induced damage.
Medicine: Explored for its potential in preventing skin cancers and other skin disorders caused by ultraviolet radiation.
Industry: Utilized in the formulation of sunscreens and other cosmetic products to enhance their protective properties.
Comparison with Similar Compounds
Isoamyl 4-(Dimethylamino)benzoate is unique due to its combination of zinc oxide and organic ultraviolet absorbers, providing comprehensive protection against ultraviolet radiation. Similar compounds include:
Titanium Dioxide: Another mineral used in sunscreens, known for its ultraviolet scattering properties.
Avobenzone: An organic ultraviolet absorber that provides broad-spectrum protection.
Octocrylene: An organic compound that absorbs ultraviolet B radiation and stabilizes other ultraviolet absorbers.
This compound stands out due to its balanced formulation, offering both physical and chemical protection against ultraviolet radiation.
Properties
IUPAC Name |
3-methylbutyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-5-7-13(8-6-12)15(3)4/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAUHSCHWRZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046580 | |
| Record name | Padimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21245-01-2 | |
| Record name | Isoamyl 4-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Padimate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Padimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Padimate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPENTYL P-DIMETHYLAMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956679A27P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Spectraban in protecting skin from UV radiation?
A1: Spectraban acts as a sunscreen by absorbing and scattering ultraviolet (UV) radiation from the sun, preventing it from reaching and damaging the skin [, ].
Q2: What evidence suggests that Spectraban protects against chronic UV damage?
A2: Research shows that Spectraban effectively reduces unscheduled DNA synthesis (UDS) and prevents the inhibition of semi-conservative DNA synthesis caused by UV-B radiation in human fibroblasts []. UDS is a DNA repair mechanism activated upon UV damage, and its inhibition indicates reduced DNA damage. This suggests Spectraban's potential in protecting against chronic actinic skin damage, including light-induced skin malignancies.
Q3: Are there any in vitro methods to evaluate the effectiveness of Spectraban?
A3: Yes, researchers have utilized human fibroblast cultures to assess Spectraban's efficacy []. By measuring the reduction in UV-induced UDS and the prevention of semi-conservative DNA synthesis inhibition, researchers can quantify Spectraban's protective effects. These in vitro methods are considered useful for screening sunscreen effectiveness against chronic actinic skin damage.
Q4: What type of formulation is Spectraban 15 available in?
A5: Based on available information, Spectraban 15 is available in a lotion formulation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Bromo-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone](/img/structure/B1209150.png)
